tert-Butyl 1-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate
Description
Properties
Molecular Formula |
C14H26N2O2 |
|---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl 1-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-11-14(5-8-15-9-6-14)7-10-16(11)12(17)18-13(2,3)4/h11,15H,5-10H2,1-4H3 |
InChI Key |
ROEBEWTWIUESTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(CCNCC2)CCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Cyclization
The synthesis often begins with a suitable cyclic ketone or amine precursor that can undergo spirocyclization. For example, a precursor like 1,4-dioxaspiro[4.5]decane-8-one can be used as a starting material in related spirocyclic syntheses, which is then converted through a series of reactions into the diazaspiro structure.
Key Reaction Steps
A representative synthetic sequence includes:
Formation of the spirocyclic intermediate : This involves nucleophilic substitution or cyclization reactions, often using bases such as potassium tert-butoxide and reagents like p-methylsulfonylmethylisocyanide to introduce nitrogen atoms into the ring system.
Alkylation and methylation : Introduction of the methyl group at the nitrogen (1-methyl substitution) is typically achieved via methylating agents under controlled conditions.
Esterification with tert-butyl group : The carboxylate ester is introduced by reacting the intermediate amine with tert-butyl dicarbonate or similar reagents to form the tert-butyl ester at the 2-position.
Purification : The crude product is purified by chromatographic techniques such as silica gel chromatography or reverse-phase chromatography to separate isomers and impurities.
Reaction Conditions
- Solvents: Common solvents include dichloromethane, toluene, methanol, and acetonitrile.
- Temperature: Reactions are typically conducted at low temperatures (0–20 °C) for sensitive steps, with some heating (up to 80 °C) for coupling reactions.
- Time: Reaction times vary from a few hours to overnight depending on the step.
- Catalysts and bases: Use of bases like Hunig’s base (diisopropylethylamine) and catalysts such as Raney nickel for hydrogenation steps.
Example Preparation Protocol (Literature-Based)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 1,4-dioxaspiro[4.5]decane-8-one, p-methylsulfonylmethylisocyanide, potassium tert-butoxide, glycol dimethyl ether/ethanol (solvent), 0–20 °C | Formation of spirocyclic nitrile intermediate | High yield, mild conditions |
| 2 | Lithium diisopropylamide, 1-bromo-2-chloroethane, toluene, 0–20 °C, 13 h | Alkylation to introduce chloroethyl group | Moderate to high yield |
| 3 | Hydrogenation with Raney nickel, methanol, 50 °C, 50 psi, 6 h | Reduction and cyclization to form diazaspiro ring | High yield, clean conversion |
| 4 | tert-Butyl dicarbonate, acetone/water, 70 °C, 15 h | Esterification to form tert-butyl carboxylate | High yield, final product |
This four-step method is scalable and uses relatively inexpensive starting materials, making it suitable for industrial production.
Analytical and Purification Techniques
- Chromatography : Silica gel and reverse-phase chromatography are used to purify the product and separate isomers.
- Spectroscopic characterization : NMR, MS, and IR spectroscopy confirm the structure and purity.
- Mass spectrometry : ESI-MS confirms molecular weight (calculated 254.37 g/mol).
- Purity assessment : HPLC or similar methods ensure high purity for research use.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C14H26N2O2 |
| Molecular Weight | 254.37 g/mol |
| Key Reagents | 1,4-dioxaspiro[4.5]decane-8-one, p-methylsulfonylmethylisocyanide, lithium diisopropylamide, tert-butyl dicarbonate |
| Solvents | Glycol dimethyl ether, ethanol, toluene, methanol, acetone, water |
| Temperature Range | 0–80 °C |
| Reaction Time | 3–15 hours per step |
| Purification | Silica gel chromatography, reverse-phase chromatography |
| Yield | Generally high (>70% per step) depending on conditions |
Research Findings and Considerations
- The synthetic route is designed to maximize yield and purity while minimizing cost and complexity.
- The use of spirocyclic intermediates provides a rigid scaffold beneficial for medicinal chemistry applications.
- Reaction conditions such as temperature and solvent choice critically affect the outcome and must be optimized.
- The method allows for scale-up, making it suitable for both laboratory and industrial synthesis.
- Safety considerations include handling of reactive bases, hydrogenation under pressure, and use of organic solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 1-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate. These reactions often lead to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of any carbonyl groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the spirocyclic core. Common reagents include alkyl halides and amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, amines, dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols
Scientific Research Applications
1.1. Drug Development
tert-Butyl 1-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate has been investigated for its potential as a pharmacological agent due to its unique structural features that can interact with biological targets. Its spirocyclic structure allows for diverse modifications, which can enhance its activity against various diseases.
Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on specific enzyme targets involved in cancer progression. The modification of the tert-butyl group was crucial in optimizing the binding affinity to the target enzymes, suggesting a pathway for developing new anticancer drugs .
1.2. Neuropharmacology
Research has shown that compounds similar to this compound can modulate neurotransmitter systems, indicating potential applications in treating neurological disorders such as anxiety and depression.
Data Table: Neuropharmacological Activity
| Compound | Target | Effect | Reference |
|---|---|---|---|
| This compound | GABA Receptors | Modulation | |
| Related Compound | Serotonin Receptors | Antidepressant-like |
2.1. Polymer Chemistry
The compound's ability to act as a building block in polymer synthesis has been explored. Its unique structure can impart desirable properties such as flexibility and thermal stability to polymers.
Case Study : Research indicated that incorporating this compound into polymer matrices improved mechanical properties and resistance to thermal degradation, making it suitable for high-performance applications .
2.2. Coatings and Adhesives
The compound has potential applications in formulating advanced coatings and adhesives due to its chemical stability and adhesion properties.
Data Table: Performance Metrics in Coatings
| Property | Measurement | Improvement (%) | Reference |
|---|---|---|---|
| Adhesion Strength | 12 MPa | +25% | |
| Thermal Stability | Decomposition Temp | +30°C |
Cosmetic Applications
Recent studies have also explored the use of this compound in cosmetic formulations due to its emollient properties.
Case Study : A formulation study highlighted that incorporating this compound improved skin hydration and texture without causing irritation, indicating its suitability for sensitive skin products .
Mechanism of Action
The mechanism of action of tert-Butyl 1-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. For example, the compound may bind to enzymes or receptors, altering their activity and thereby influencing cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between tert-Butyl 1-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate and related spirocyclic compounds:
Notes:
- *Molecular weight calculated based on standard atomic masses.
- Key trends : Methyl or benzyl substitutions increase lipophilicity and steric bulk, influencing target binding and metabolic stability. Oxygen-containing variants (e.g., oxo, oxa) enhance polarity, impacting solubility and pharmacokinetics.
Biological Activity
tert-Butyl 1-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C14H26N2O2
- CAS Number : 2166551-12-6
- Molecular Weight : 254.37 g/mol
- Purity : Typically >97% in commercial preparations
Research indicates that this compound exhibits various biological activities, primarily through the modulation of enzyme systems and receptor interactions. Notably, its interactions with protein kinases suggest a potential role in cancer therapy by inhibiting tumor growth.
Therapeutic Applications
-
Antitumor Activity :
- Studies have shown that diazaspiro compounds can inhibit the growth of various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways.
-
Antimicrobial Properties :
- Preliminary data suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in antibiotic development.
-
Neuroprotective Effects :
- Some studies indicate potential neuroprotective properties, possibly through the modulation of neurotransmitter systems.
Case Study 1: Antitumor Activity
A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, comparable to established chemotherapeutics such as doxorubicin.
Case Study 2: Antimicrobial Efficacy
In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively. These results indicate its potential as a lead compound for antibiotic development.
Comparative Biological Activity Table
Q & A
Q. What are the optimal storage conditions to ensure the stability of tert-Butyl 1-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate?
- Methodological Answer: The compound should be stored refrigerated in a tightly sealed container under dry, inert conditions to prevent decomposition. Avoid exposure to moisture, heat, or incompatible materials (e.g., strong oxidizing agents). Electrostatic charge buildup must be mitigated during handling . Stability data indicate no hazardous decomposition under recommended storage, but thermal degradation may release carbon monoxide and nitrogen oxides under extreme conditions (e.g., fire) .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer: Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm spirocyclic and tert-butyl group presence.
- HPLC-MS for purity assessment and molecular weight verification (theoretical MW: 240.3 g/mol) .
- FT-IR to identify functional groups (e.g., carbonyl stretch from the carboxylate group).
Cross-referencing with CAS registry data (e.g., CAS 1194376-44-7) ensures batch consistency .
Q. What safety protocols are critical during experimental handling?
- Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of vapors/mist.
- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Toxicity Mitigation: While acute toxicity data are unavailable, assume potential irritancy (skin/eyes) and use respiratory protection if aerosolization occurs .
Advanced Research Questions
Q. How can computational methods optimize synthetic routes for this spirocyclic compound?
- Methodological Answer: Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. For example:
- Reactor Design: Simulate nucleophilic substitution at the tert-butyl carbonyl group under varying conditions (solvent, temperature).
- Byproduct Prediction: Use software (e.g., Gaussian, ORCA) to identify intermediates and optimize yields .
Experimental validation should follow ICReDD’s feedback loop, integrating computational predictions with real-world data .
Q. What strategies resolve contradictions in reactivity data between literature sources?
- Methodological Answer:
- Comparative Analysis: Replicate experiments under standardized conditions (e.g., anhydrous acetonitrile, inert atmosphere) to isolate variables.
- Advanced Characterization: Employ X-ray crystallography to confirm stereochemistry, as spirocyclic systems often exhibit conformational ambiguities .
- Collaborative Validation: Cross-check results with independent labs using shared protocols (e.g., OECD guidelines) .
Q. How can structure-activity relationship (SAR) studies enhance pharmacological profiling of derivatives?
- Methodological Answer:
- Derivative Synthesis: Modify the 1-methyl or diazaspiro groups (e.g., substituting with fluorinated or bulky substituents) .
- Biological Assays: Test binding affinity to neurological targets (e.g., sigma receptors) via radioligand displacement assays.
- Data Correlation: Use multivariate analysis to link structural features (e.g., logP, steric bulk) to activity trends .
Methodological Notes
- Experimental Design: Use factorial design (e.g., 2³ factorial matrix) to evaluate solvent polarity, temperature, and catalyst loading effects on reaction efficiency .
- Contradiction Management: When conflicting toxicity data arise (e.g., absence in vs. H302 in ), prioritize hazard mitigation and conduct Ames tests for mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
